
1-(2-(2-Azidoethoxy)ethoxy)butane
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2-(2-Azidoethoxy)ethoxy)butane typically involves a multi-step process. One common method includes the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide in a solvent such as dimethylformamide (DMF). The mixture is stirred at elevated temperatures, usually around 90°C, overnight. The resulting product is then purified through extraction and distillation processes .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields.
Análisis De Reacciones Químicas
1-(2-(2-Azidoethoxy)ethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include triphenylphosphine and water, leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: This compound is often used in click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions with alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields the corresponding amine.
Aplicaciones Científicas De Investigación
1-(2-(2-Azidoethoxy)ethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules such as proteins and nucleic acids.
Medicine: Research is ongoing into its potential use in drug delivery systems, where it can be used to modify the surface of nanoparticles for targeted drug delivery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 1-(2-(2-Azidoethoxy)ethoxy)butane exerts its effects is primarily through its azido group. The azido group is highly reactive and can participate in various chemical reactions, including cycloaddition and reduction. In biological systems, the compound can be used to modify biomolecules through click chemistry, where it forms stable triazole linkages with alkynes .
Comparación Con Compuestos Similares
1-(2-(2-Azidoethoxy)ethoxy)butane can be compared to other azido-containing compounds such as 1-azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane and 2-(2-(2-azidoethoxy)ethoxy)ethanol. These compounds share similar reactivity due to the presence of the azido group but differ in their alkyl chain lengths and functional groups. The unique structure of this compound, with its butane backbone, provides distinct properties that can be advantageous in specific applications .
Propiedades
IUPAC Name |
1-[2-(2-azidoethoxy)ethoxy]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-5-12-7-8-13-6-4-10-11-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIPHNJFSJAPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



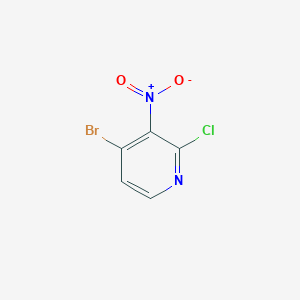
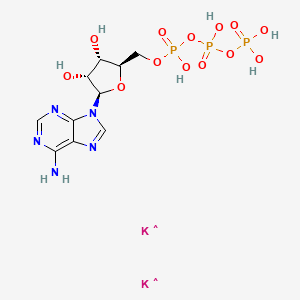
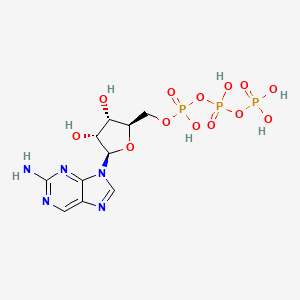
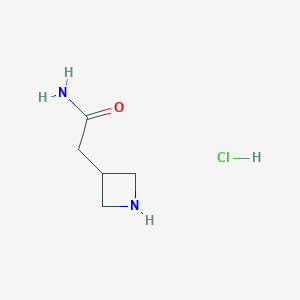
![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)
![1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]-](/img/structure/B1383501.png)





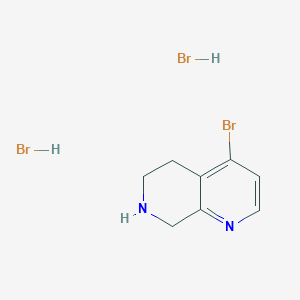
![7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal](/img/structure/B1383511.png)
